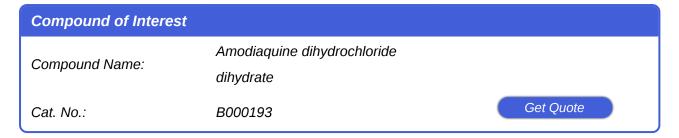


A Technical Guide to the Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Amodiaquine dihydrochloride dihydrate** (ADQ), an active pharmaceutical ingredient (API) with significant antimalarial and anti-inflammatory activity. The data and protocols presented are essential for formulation development, quality control, and further research into its therapeutic applications.

Chemical Identity and Structure

Amodiaquine is a 4-aminoquinoline derivative, structurally similar to chloroquine. The dihydrochloride dihydrate is the common salt form used in pharmaceutical preparations.



Identifier	Value
Chemical Name	4-[(7-Chloro-4-quinolinyl)amino]-2- [(diethylamino)methyl]phenol dihydrochloride dihydrate[1]
Molecular Formula	C20H22CIN3O·2HCI·2H2O
Empirical Formula	C20H28Cl3N3O3[2][3][4][5][6]
Molecular Weight	464.81 g/mol [5][6][7]
CAS Number	6398-98-7[5][6][7][8][9]

Physicochemical Properties

The physicochemical characteristics of an API are critical as they influence its bioavailability, stability, and formulation design.

The following tables summarize the key quantitative properties of ADQ.

Table 1: General Physical and Chemical Properties



Property	Value	Source(s)
Appearance	Yellow, crystalline powder.[10] [11] Also described as white to yellow to orange solid/powder. [9][12]	[9][10][11][12]
Melting Point	Decomposes at 150-160 °C. [10] (Note: A melting point of 158 °C has also been reported).[1]	[1][10]
pKa (Strongest Acidic)	9.03 - 9.1	[5][8]
pKa (Strongest Basic)	10.04 - 10.17	[5][8]
UV Maximum (λmax)	342-343 nm (in Methanol).[10] [12][13]	[10][12][13]
Hygroscopicity	Hygroscopic.[9][12]	[9][12]

Table 2: Solubility Profile

Solvent	Solubility	Conditions	Source(s)
Water	92 mg/mL (197.93 mM)	25°C	[7]
29 mg/mL	-	[14]	
DMSO	92 mg/mL (197.93 mM)	Fresh DMSO recommended.	[7][14]
Ethanol	Insoluble	-	[7][14]
Methanol	Soluble	-	[9][12]
Benzene, Ether	Very faintly soluble. [11]	-	[11]



Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, pH, and the use of sonication.

Table 3: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
Cell Length a	7.83868 Å
Cell Length b	26.9917 Å
Cell Length c	10.80804 Å
Cell Angle β	92.9632 °

Data obtained from laboratory X-ray powder diffraction data.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following protocols are standard for the characterization of ADQ.

This method is adapted from the USP procedure for purity and assay determination of amodiaquine.[16]

- System: A standard HPLC system with a UV detector.
- Column: C18, 5 μm, 4.6 mm x 150 mm (or equivalent).
- Mobile Phase: Isocratic mixture of 78% Eluent A and 22% Eluent B.[16]
 - Eluent A: Potassium phosphate buffer.
 - Eluent B: Methanol (MeOH).
- Flow Rate: 1.2 mL/min.[16]



- Detection: UV at 342 nm.[1]
- Sample Preparation: Dissolve approximately 15 mg of ADQ in 100 mL of water.[16]
- Analysis: Inject the sample. The retention time is typically between 5 and 6 minutes.[16]
 Purity is determined by comparing the peak area of the main peak to that of any impurity peaks.

Used for identification and quantification, this method determines the wavelength of maximum absorbance (λmax).

- Instrument: A calibrated UV-Visible spectrophotometer.
- Solvent: Methanol.[13]
- Procedure:
 - Prepare a standard stock solution by accurately weighing and dissolving ~10 mg of ADQ in a 100 mL volumetric flask with methanol.[13]
 - Create a series of dilutions (e.g., 10-70 µg/mL) from the stock solution.[13]
 - Scan the solutions across the UV spectrum (e.g., 200-400 nm) against a methanol blank to determine the λmax.
 - For quantification, measure the absorbance of the sample at λmax (342-343 nm) and calculate the concentration using a standard calibration curve.[13]

This is the standard pharmacopeial method for determining the water content in a hydrated salt.

- Instrument: Karl Fischer titrator (coulometric or volumetric).
- Sample: Use approximately 0.8 g of the substance, accurately weighed.[17]
- Procedure: The instrument automatically titrates the sample with Karl Fischer reagent. The
 endpoint is detected, and the water content is calculated. For the dihydrate form, the
 theoretical water content is approximately 7.75%.



A method for assessing related substances and confirming identity.[17]

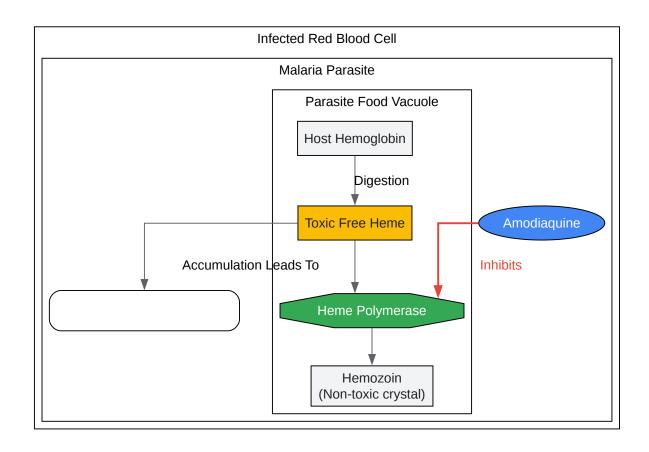
- Stationary Phase: Silica gel R2 plate.[17]
- Mobile Phase: A mixture of 9 volumes of chloroform (saturated with ammonia) and 1 volume of dehydrated ethanol.[17]
- Sample Preparation: Dissolve 150 mg of ADQ in 10 mL of chloroform saturated with ammonia.[17]
- Procedure: Apply spots of the sample and a reference standard to the plate. Develop the
 plate in the mobile phase until the solvent front has moved a sufficient distance. Dry the plate
 and visualize the spots under UV light (254 nm).[17] The principal spot from the sample
 should correspond in position and intensity to the standard.[17]

Mechanism of Action & Signaling Pathways

Amodiaquine exhibits a multi-faceted mechanism of action, making it a subject of interest beyond its primary use as an antimalarial.

The primary antimalarial activity of ADQ targets the detoxification pathway of heme within the Plasmodium parasite.[8][18] When the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme.[18] The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[18] Amodiaquine accumulates in the parasite's acidic food vacuole, where it binds to free heme and inhibits the enzyme heme polymerase.[8][10][19] This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and causes parasite death.[8][10][18]



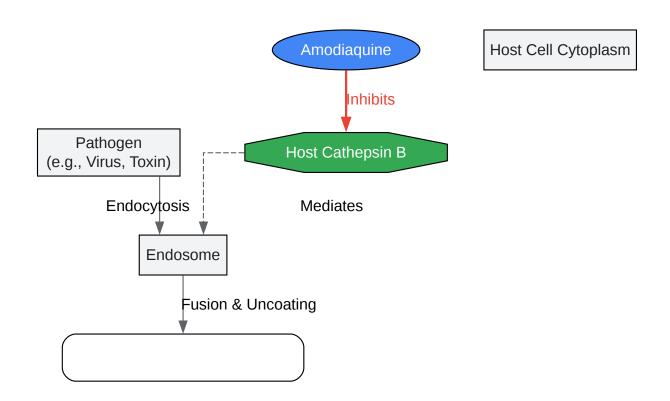


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Antimalarial Mechanism of Amodiaquine.

Amodiaquine also functions as a host-oriented agent against various viruses and toxins.[20] Many pathogens exploit the host cell's endosomal pathway for entry, a process that often requires the activity of host proteases like Cathepsin B for endosome-lysosome fusion and cytoplasmic entry.[20] Amodiaquine and its primary metabolite, desethylamodiaquine, inhibit host Cathepsin B.[20][21] This action prevents pathogens that rely on this pathway from successfully entering the host cell cytoplasm and replicating.[20]



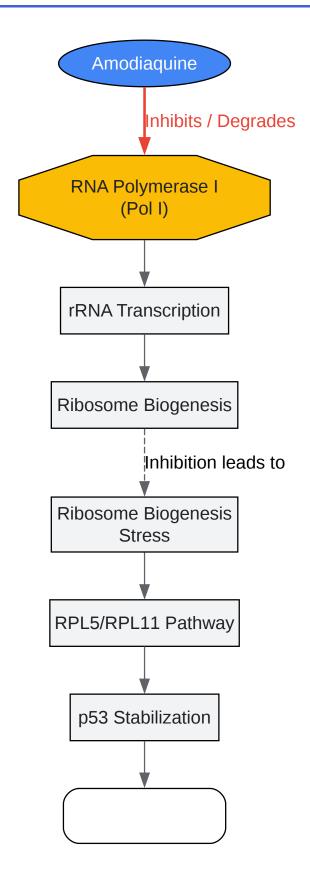


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Host-Directed Antiviral/Antibacterial Mechanism.

Recent research has uncovered a novel activity of amodiaquine in oncology. It inhibits the transcription of ribosomal RNA (rRNA), a critical step in ribosome production, which is often upregulated in rapidly proliferating cancer cells.[22] ADQ triggers the degradation of RNA polymerase I (Pol I), the enzyme responsible for rRNA transcription.[22] This shutdown of ribosome biogenesis induces cellular stress, leading to the stabilization of the tumor suppressor protein p53 via the RPL5/RPL11 pathway.[22] This p53 activation can ultimately trigger cell cycle arrest or apoptosis in cancer cells.





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Anticancer Mechanism via Ribosome Biogenesis Stress.



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000193#physicochemical-properties-of-amodiaquine-dihydrochloride-dihydrate]

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